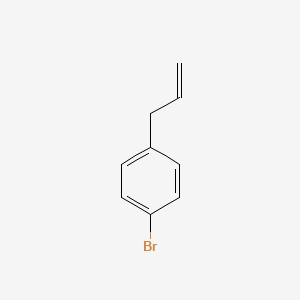

Benzene, 1-bromo-4-(2-propenyl)-

Overview

Description

Benzene, 1-bromo-4-(2-propenyl)-, is a compound that can be synthesized through various chemical reactions and has been studied for its potential applications in different fields, including organic synthesis and material science. The compound is characterized by the presence of a bromine atom and a propenyl group attached to a benzene ring, which can be further functionalized or used in coupling reactions to create more complex molecules.

Synthesis Analysis

The synthesis of derivatives of benzene with bromo and propenyl groups has been explored in several studies. For instance, a method for synthesizing (prop-2-ynyloxy)benzene derivatives has been developed, which involves the reaction of phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 and acetone, yielding good results . Another study reports the synthesis of a natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, starting from a bromo-dimethoxyphenyl methanol precursor . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene has been described, which is a precursor for the synthesis of graphene nanoribbons .

Molecular Structure Analysis

The molecular structure of benzene derivatives with bromo and propenyl substituents has been investigated using various spectroscopic techniques and theoretical calculations. For example, the structure of 1-bromo-4-(3,7-dimethyloctyl)benzene was characterized using NMR, IR spectroscopy, and elemental analysis, complemented by density functional theory (DFT) calculations . The dihedral angles between the planes of the substituted benzene rings and the propenyl group can influence the physical properties and reactivity of these compounds .

Chemical Reactions Analysis

Benzene derivatives with bromo and propenyl groups can undergo a variety of chemical reactions. The bromo derivative can participate in Suzuki reactions with phenylboronic acids . The propenyl group can be involved in reactions such as the Sonogashira C–C coupling reaction, as demonstrated in the synthesis of 1,4-bis[β-(p-aminophenyl)ethyl]benzene . Furthermore, the proximity of ethynyl groups in certain benzene derivatives can facilitate cyclotrimerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives with bromo and propenyl substituents are influenced by the steric and electronic effects of these groups. For instance, the presence of bulky substituents can lead to the formation of rotational isomers and affect the compound's solubility and melting point . The electronic properties, such as fluorescence, can also be significantly altered, as seen in the study of 1-bromo-4-(2,2-diphenylvinyl)benzene, which exhibited aggregation-induced emission (AIE) characteristics . Additionally, the solid-state structure and intermolecular interactions, such as C–Br...π(arene) and Br...Br interactions, can affect the crystalline packing and stability of these compounds .

Scientific Research Applications

Modular Construction of Dendritic Carbosilanes

Regiospecific hydrosilylation of 1-bromo-4-(prop-2-enyl)benzene provides an efficient pathway to molecular building blocks, facilitating sequential divergent and convergent steps for the extension of dendritic structures. This method establishes a modular approach for the synthesis and organization of connectivity in modified carbosilane dendrimers (Casado & Stobart, 2000).

Synthesis of Functionalized Benzene Derivatives

Functionalized 4-R-1,2-bis(trimethylsilyl)benzenes are synthesized from 1,2-bis(trimethylsilyl)acetylene, serving as key starting materials for benzyne precursors, Lewis acid catalysts, and certain luminophores. This study developed efficient routes to these materials, highlighting their applications in organic synthesis and materials science (Reus et al., 2012).

Fluorescence Properties of Benzene Derivatives

The study on 1-Bromo-4-(2,2-diphenylvinyl) benzene explores its steric configuration, which hinders tight intermolecular packing, and investigates its photoluminescence properties in both solution and solid states, demonstrating its potential in optical and electronic applications (Liang Zuo-qi, 2015).

Aryne Route to Naphthalenes

Research on 1-bromo-4-(trifluoromethoxy)benzene and its derivatives showcases a novel approach to generating naphthalenes via aryne intermediates. This method allows for efficient synthesis of complex organic molecules, offering insights into the versatility of benzene derivatives in chemical synthesis (Schlosser & Castagnetti, 2001).

Molecular Electronics

Aryl bromides, including 1-bromo-4-(methoxymethyl)benzene, serve as foundational components for molecular wires in electronics. Through efficient synthetic transformations, these materials contribute to the development of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting the role of benzene derivatives in the advancement of molecular electronics (Stuhr-Hansen et al., 2005).

Mechanism of Action

The mechanism of action for the reactions of “Benzene, 1-bromo-4-(2-propenyl)-” involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

properties

IUPAC Name |

1-bromo-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGHOIDTGDLAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177481 | |

| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2294-43-1 | |

| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1295251.png)